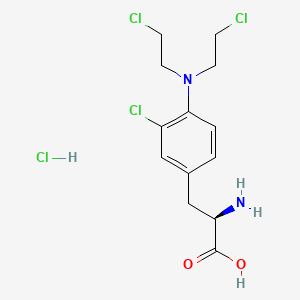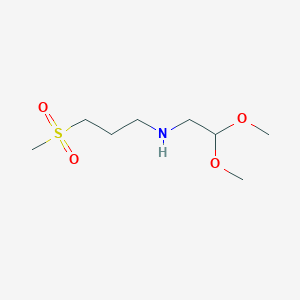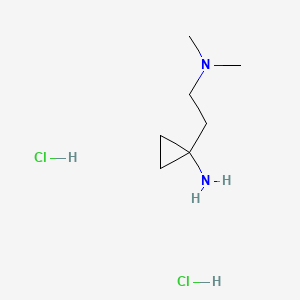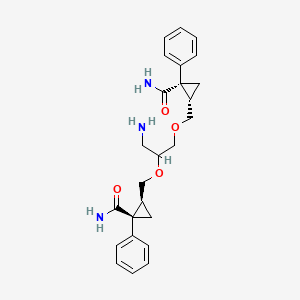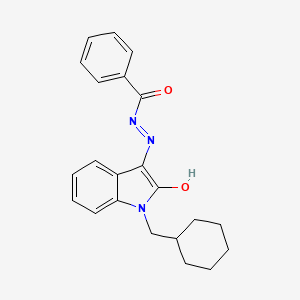
Octane Ceftizoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octane Ceftizoxime: is a third-generation cephalosporin antibiotic. It is a semisynthetic compound that is highly resistant to a broad spectrum of beta-lactamases and is effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . This antibiotic is used in the treatment of various bacterial infections, including lower respiratory tract infections, urinary tract infections, and gonorrhea .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of Octane Ceftizoxime involves several steps. One method includes reducing the temperature of purified water to 0-5°C, adding ceftizoxime acid into the purified water, and then adding a buffer solution. A salt-forming agent is then added to the solution, controlling the temperature to 0-5°C and stirring until the solution is clear. Sodium chloride is added, and the solution is stirred until clear. Activated carbon is used for decoloring, followed by filtration. Ethanol is added to the solution, and ceftizoxime sodium seed crystals are grown. The crystals are then filtered, washed, and dried to obtain ceftizoxime sodium powder .
Industrial Production Methods: : The industrial production of this compound follows similar steps but on a larger scale. The process involves precise control of temperature and pH, as well as the use of high-purity reagents to ensure the quality and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: : Octane Ceftizoxime undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include sodium chloride, ethanol, and activated carbon. The reactions typically occur under controlled temperature and pH conditions to ensure the stability and effectiveness of the compound .
Major Products Formed: : The major product formed from these reactions is ceftizoxime sodium, which is used in various pharmaceutical formulations .
Wissenschaftliche Forschungsanwendungen
Octane Ceftizoxime has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying beta-lactam antibiotics. In biology, it is used to study the mechanisms of bacterial resistance and the effectiveness of antibiotics. In medicine, it is used to treat various bacterial infections, including those caused by resistant strains. In industry, it is used in the development of new antibiotics and other pharmaceutical products .
Wirkmechanismus
The mechanism of action of Octane Ceftizoxime involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death . The compound has excellent beta-lactamase stability and good in vitro activity against various pathogens, including Haemophilus influenzae, Neisseria gonorrhoeae, and Klebsiella pneumoniae .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds to Octane Ceftizoxime include other third-generation cephalosporins such as cefuroxime, cefpodoxime, and cefmenoxime .
Uniqueness: : this compound is unique due to its high resistance to beta-lactamases and its broad spectrum of activity against both gram-positive and gram-negative organisms. Unlike other third-generation cephalosporins, the whole C-3 side chain in this compound has been removed to prevent deactivation by hydrolytic enzymes .
Eigenschaften
Molekularformel |
C13H15N5O5S2 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H15N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h4,6,8,11H,2-3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7+/t6?,8-,11-/m1/s1 |
InChI-Schlüssel |
GTMGOCSOUCFSBO-GJHWGMOBSA-N |
Isomerische SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(CCS3)C(=O)O |
Kanonische SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(CCS3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
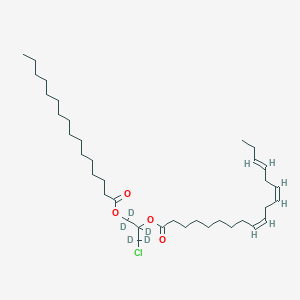

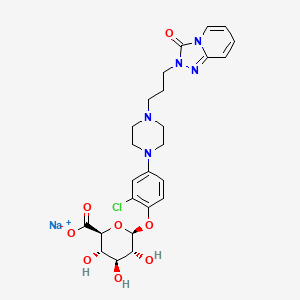

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)
